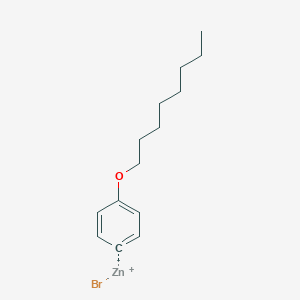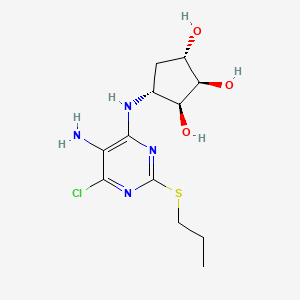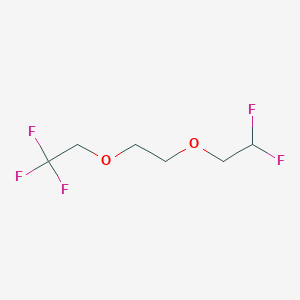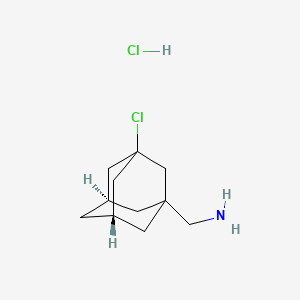![molecular formula C11H18N2O4 B14892017 (3aS,7aR)-tert-Butyl 2-oxohexahydrooxazolo[4,5-c]pyridine-5(6H)-carboxylate](/img/structure/B14892017.png)
(3aS,7aR)-tert-Butyl 2-oxohexahydrooxazolo[4,5-c]pyridine-5(6H)-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Boc-(3aS,7aR)-2-oxo-3,3a,4,6,7,7a-hexahydrooxazolo[4,5-c]pyridine is a complex organic compound that belongs to the class of heterocyclic compounds It features a fused ring system containing both an oxazolidine and a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Boc-(3aS,7aR)-2-oxo-3,3a,4,6,7,7a-hexahydrooxazolo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of N-Boc-protected 5-formyl-1H-pyrazol-4-amines with malonic acid in pyridine in the presence of pyrrolidine at 45–50°C . This reaction leads to the formation of the desired oxazolidine-pyridine fused ring system.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar cyclization reactions on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
5-Boc-(3aS,7aR)-2-oxo-3,3a,4,6,7,7a-hexahydrooxazolo[4,5-c]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, such as halides, alkyl groups, or aryl groups.
Applications De Recherche Scientifique
5-Boc-(3aS,7aR)-2-oxo-3,3a,4,6,7,7a-hexahydrooxazolo[4,5-c]pyridine has several scientific research applications:
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: It may be used in the study of enzyme inhibitors and as a scaffold for the design of bioactive molecules.
Industry: It can be used in the production of fine chemicals and as a building block for the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 5-Boc-(3aS,7aR)-2-oxo-3,3a,4,6,7,7a-hexahydrooxazolo[4,5-c]pyridine involves its interaction with specific molecular targets. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding . The compound’s structure allows it to form stable interactions with various biological molecules, making it a valuable tool in medicinal chemistry.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl (3aS,7aR)-2,3,3a,4,5,6,7,7a-octahydropyrrolo[3,2-c]pyridine-1-carboxylate
- 6-((3aS,7aR)-1-(tert-Butoxycarbonyl)octahydro-6H-pyrrolo[2,3-c]pyridin-6-yl)pyridazine-3-carboxylic acid
Uniqueness
5-Boc-(3aS,7aR)-2-oxo-3,3a,4,6,7,7a-hexahydrooxazolo[4,5-c]pyridine is unique due to its fused oxazolidine-pyridine ring system, which imparts specific chemical and biological properties. This structure allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various fields of research.
Propriétés
Formule moléculaire |
C11H18N2O4 |
|---|---|
Poids moléculaire |
242.27 g/mol |
Nom IUPAC |
tert-butyl (3aS,7aR)-2-oxo-3,3a,4,6,7,7a-hexahydro-[1,3]oxazolo[4,5-c]pyridine-5-carboxylate |
InChI |
InChI=1S/C11H18N2O4/c1-11(2,3)17-10(15)13-5-4-8-7(6-13)12-9(14)16-8/h7-8H,4-6H2,1-3H3,(H,12,14)/t7-,8+/m0/s1 |
Clé InChI |
KKNOIFZJPSOKIA-JGVFFNPUSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1CC[C@@H]2[C@H](C1)NC(=O)O2 |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC2C(C1)NC(=O)O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



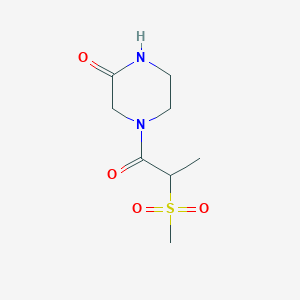
![5-Fluoro-2,2-dimethyl-8-(-2-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)vinyl)-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B14891948.png)
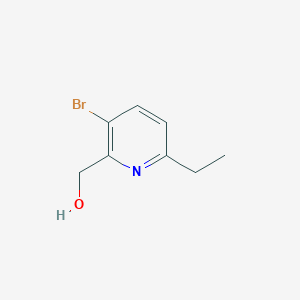
![(SP-4-1)-[1,2,3,4,8,9,10,11,15,16,17,18,22,23,24,25-Hexadecafluoro-29H,31H-phthalocyaninato(2-)-|EN29,|EN30,|EN31,|EN32]copper](/img/structure/B14891954.png)
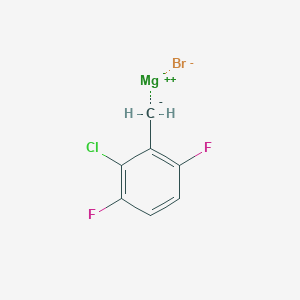


![(1R,1'R)-((S)-[1,1'-Binaphthalene]-2,2'-diyl)bis(phenylmethanol)](/img/structure/B14891981.png)
